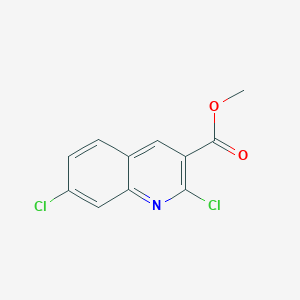
Methyl 2,7-dichloroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 2,7-dichloroquinoline with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,7-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 2,7-dichloroquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2,7-dichloroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline
- 2,7-Dichloroquinoline
Uniqueness
Methyl 2,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H7Cl2NO2 |
|---|---|
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
methyl 2,7-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3 |
InChI-Schlüssel |
INCZGJPLVGEQCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




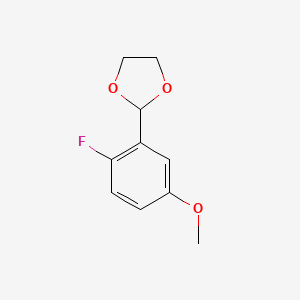
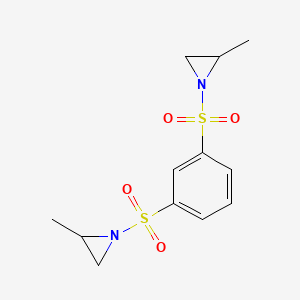
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
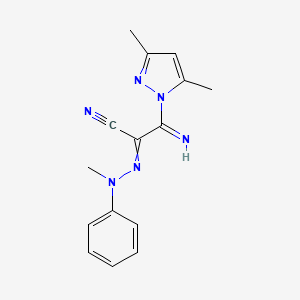
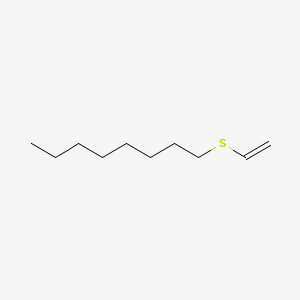
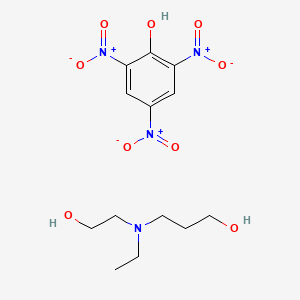
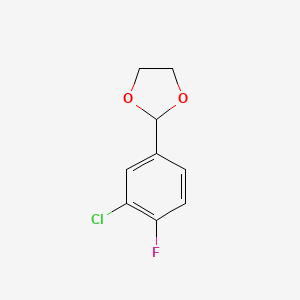
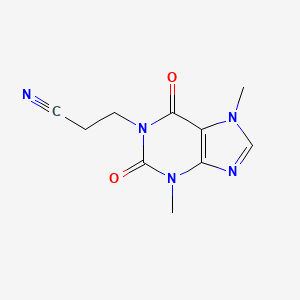
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
